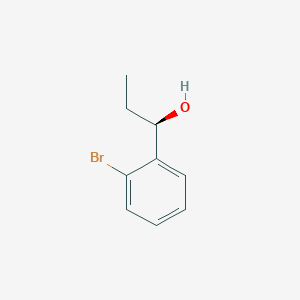![molecular formula C14H12BrNO2S B11823062 2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is an organic compound that features a biphenyl structure with a bromine atom and a sulfinyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the 4’ position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Sulfinylation: The brominated biphenyl is then subjected to sulfinylation to introduce the sulfinyl group. This can be done using a sulfinyl chloride reagent in the presence of a base such as triethylamine.
Acetamidation: Finally, the sulfinylated biphenyl is reacted with acetamide to form the desired compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfinyl group, potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaN3, KCN
Major Products
Oxidation: Sulfone derivatives
Reduction: De-sulfinylated biphenyl
Substitution: Azido or cyano derivatives
Aplicaciones Científicas De Investigación
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfinyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the sulfinyl and acetamide groups, making it less versatile in terms of chemical reactivity.
4-Sulfinyl-1,1’-biphenyl: Lacks the bromine atom, which may reduce its applicability in certain substitution reactions.
2-Acetamido-1,1’-biphenyl: Lacks both the bromine and sulfinyl groups, limiting its potential interactions with molecular targets.
Uniqueness
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is unique due to the presence of both the bromine and sulfinyl groups, which provide a combination of reactivity and interaction potential not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H12BrNO2S |
|---|---|
Peso molecular |
338.22 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenyl)phenyl]sulfinylacetamide |
InChI |
InChI=1S/C14H12BrNO2S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)19(18)9-14(16)17/h1-8H,9H2,(H2,16,17) |
Clave InChI |
QGWCRLHTCRXBQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


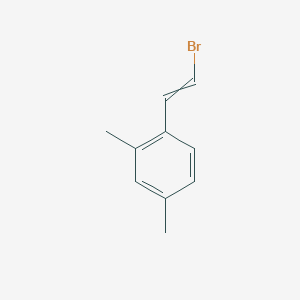
![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)
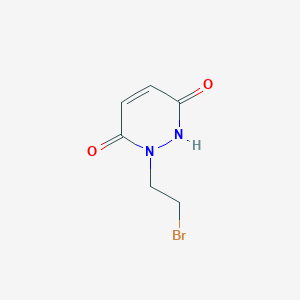
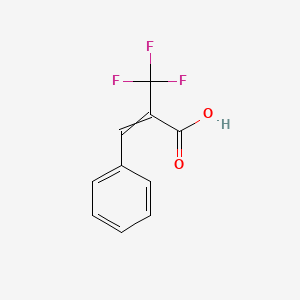
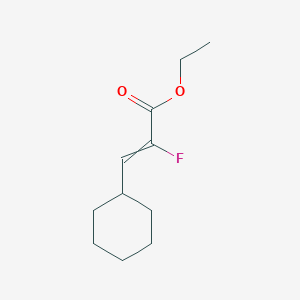
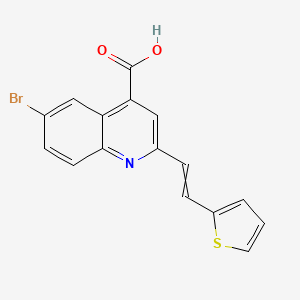
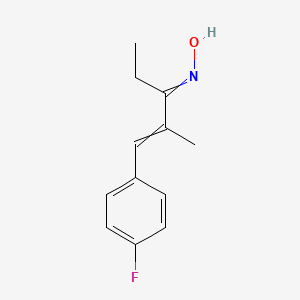

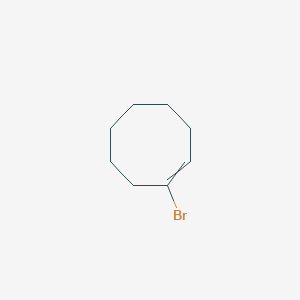
![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)
